1-Phenyl-2-(p-tolyl)ethylamine

Description

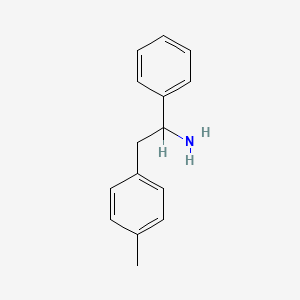

Structure

3D Structure

Properties

IUPAC Name |

2-(4-methylphenyl)-1-phenylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N/c1-12-7-9-13(10-8-12)11-15(16)14-5-3-2-4-6-14/h2-10,15H,11,16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZICDZTXDTPZBKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CC(C2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00962412 | |

| Record name | 2-(4-Methylphenyl)-1-phenylethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00962412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42291-04-3, 30275-30-0 | |

| Record name | A-phenyl-beta-(p-tolyl)ethylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042291043 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(4-Methylphenyl)-1-phenylethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00962412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Phenyl-2-(p-tolyl)ethylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Chemical structure and molecular properties of 1-Phenyl-2-(p-tolyl)ethylamine

An In-Depth Technical Guide on 1-Phenyl-2-(p-tolyl)ethylamine

Abstract

This technical guide provides a comprehensive examination of 1-Phenyl-2-(p-tolyl)ethylamine, a chiral amine with significant applications in synthetic and medicinal chemistry. We will dissect its core chemical structure, with a particular focus on its stereoisomeric nature, which is fundamental to its utility. The guide synthesizes available data on its molecular and physicochemical properties, presenting them in a manner accessible to researchers, scientists, and drug development professionals. Furthermore, we detail established synthetic and resolution strategies, grounding these protocols in mechanistic principles. While primarily recognized as a synthetic intermediate, we also explore its inferred pharmacological profile based on its structural classification as a substituted phenethylamine, contextualizing its potential for future research. This document is structured to serve as a foundational resource, integrating technical data with practical insights to support advanced chemical and pharmaceutical development.

Introduction: Contextualizing a Versatile Chiral Amine

The substituted phenethylamines are a cornerstone class of compounds in pharmacology, encompassing endogenous neurotransmitters, natural products, and a vast array of synthetic drugs that modulate the central nervous system.[1][2] Within this class, 1-Phenyl-2-(p-tolyl)ethylamine emerges not as a widely studied psychoactive agent itself, but as a crucial chiral building block for creating more complex molecules.[3] Its structure, featuring a chiral center adjacent to a phenyl group, makes it an invaluable tool for asymmetric synthesis—a critical process in modern drug development where the goal is to produce a single, therapeutically active enantiomer while minimizing the potential for inactive or harmful side-effects from its mirror image.[3]

This guide moves beyond a simple data sheet, aiming to provide the causality behind its properties and applications. We will explore its fundamental chemistry, predictable biological interactions, and the practical methodologies required to work with this compound, thereby equipping researchers with the knowledge to leverage its unique structural attributes effectively.

Chemical Structure and Molecular Properties

The foundation of this compound's utility lies in its precise three-dimensional arrangement and resulting chemical characteristics.

Molecular Identity and Stereochemistry

The systematic IUPAC name for this compound is (S)-2-(4-methylphenyl)-1-phenylethan-1-amine, though it is often referred to by its common name. The key structural feature is the chiral carbon atom (C1), to which the phenyl group and the primary amine are attached. This chirality means the compound exists as two non-superimposable mirror images, or enantiomers: (R)- and (S)-1-Phenyl-2-(p-tolyl)ethylamine. The (S)-enantiomer is the more commonly available and referenced form.[3][4]

The differentiation between these enantiomers is paramount. In drug development, one enantiomer often exhibits the desired therapeutic activity, while the other may be inactive or contribute to off-target effects. Therefore, the use of enantiomerically pure starting materials like (S)-1-Phenyl-2-(p-tolyl)ethylamine is a strategic advantage.[3]

Caption: Key functional groups and the chiral center of the molecule.

Physicochemical and Spectroscopic Data

Understanding the physical properties is essential for handling, formulation, and predicting the compound's behavior in various systems.

Table 1: Physicochemical Properties

| Property | Value | Significance in Research & Development |

|---|---|---|

| Appearance | Colorless to red or green clear liquid[3][4] | Basic visual check for purity and degradation. |

| Density | ~1.02 g/mL[3] | Important for accurate measurements and process calculations. |

| Boiling Point | 317.8 °C (Predicted)[4][7] | Defines purification conditions (e.g., distillation) and thermal stability limits. |

| pKa | 8.89 ± 0.10 (Predicted)[4][7] | Indicates the amine is basic and will be protonated at physiological pH, impacting solubility and receptor interactions. |

| logP | 3.94 (Predicted)[7] | Suggests high lipophilicity, predicting good membrane permeability but potentially low aqueous solubility. |

Table 2: Expected Spectroscopic Signatures

| Technique | Expected Observations |

|---|---|

| ¹H NMR | Multiple signals in the aromatic region (~7.0-7.5 ppm) for the phenyl and p-tolyl protons. A singlet for the tolyl methyl group (~2.3 ppm). Multiplets for the aliphatic ethyl backbone protons. A broad singlet for the amine (NH₂) protons, which may exchange with D₂O. |

| ¹³C NMR | Distinct signals for the carbons of the phenyl and p-tolyl rings, a signal for the methyl carbon, and signals for the two aliphatic carbons of the ethyl chain. |

| IR Spectroscopy | Characteristic N-H stretching bands for a primary amine (~3300-3400 cm⁻¹). Aromatic and aliphatic C-H stretching bands. |

| Mass Spectrometry | A molecular ion peak (M⁺) corresponding to the molecular weight (~211.3). Fragmentation patterns would likely show loss of the phenyl or benzyl moieties. |

Note: Spectroscopic data for the (S)-enantiomer is available for confirmation.[8]

Synthesis and Purification Strategies

The generation of enantiomerically pure 1-Phenyl-2-(p-tolyl)ethylamine is a key enabling process for its use in further synthesis.

Synthetic Workflow

While various synthetic routes exist, a common strategy involves creating the racemic amine and then resolving the enantiomers. A documented synthesis involves the reduction of an oxime intermediate.[7]

Caption: A documented pathway for synthesis and chiral resolution.[7]

Experimental Protocol: Chiral Resolution

The separation of enantiomers is the most critical step. A well-established method is the formation of diastereomeric salts using a chiral resolving agent. The differing solubilities of these salts allow for their separation by fractional crystallization.

Principle: Reacting a racemic amine (R/S) with a single enantiomer of a chiral acid (e.g., L-tartaric acid) produces two diastereomeric salts: (R-amine)-(L-acid) and (S-amine)-(L-acid). These diastereomers have different physical properties and can be separated.

Step-by-Step Methodology:

-

Dissolution: Dissolve the racemic 1-Phenyl-2-(p-tolyl)ethylamine in a suitable solvent (e.g., methanol or ethanol). The choice of solvent is critical and can affect the efficiency of the resolution.[7]

-

Addition of Resolving Agent: Add a stoichiometric amount (e.g., 0.5 equivalents) of an enantiomerically pure chiral acid (like L-tartaric acid or a derivative) to the solution.

-

Crystallization: Allow the solution to cool slowly. One diastereomeric salt will preferentially crystallize out of the solution due to lower solubility. This process can be monitored and optimized by adjusting solvent polarity and temperature.[7]

-

Isolation: Isolate the crystals by filtration. These crystals are now enriched in one diastereomer.

-

Liberation of the Amine: Treat the isolated diastereomeric salt with a base (e.g., NaOH solution) to neutralize the chiral acid and liberate the free, enantiomerically enriched amine.

-

Extraction: Extract the free amine into an organic solvent, dry the organic layer, and remove the solvent under reduced pressure to yield the enantiopure product.

-

Purity Check: The enantiomeric excess (e.e.) of the final product must be determined using a chiral analytical method, such as chiral HPLC or GC.

Pharmacological Context and Applications

Established Role in Synthesis

The primary and well-documented application of (S)-1-Phenyl-2-(p-tolyl)ethylamine is its use as a chiral intermediate in pharmaceutical development.[3] It serves as a building block for creating drugs with specific stereochemistry, which is essential for achieving high selectivity and potency at biological targets. Its use has been noted in the synthesis of antidepressants and other therapeutic agents where precise stereocontrol is necessary to optimize the pharmacological profile.[3]

Inferred Pharmacological Profile

While this specific compound is not marketed as a drug, its core structure as a phenethylamine allows for informed speculation about its potential biological activity. Phenethylamines are known to interact with monoamine neurotransmitter systems.[1][9]

Potential Molecular Targets:

-

Trace Amine-Associated Receptor 1 (TAAR1): Phenethylamine itself is an agonist for TAAR1, a receptor that modulates dopamine and serotonin neurotransmission.[1] It is plausible that this derivative could also interact with TAAR1.

-

Monoamine Transporters (DAT, NET, SERT): Many substituted phenethylamines act as inhibitors or releasing agents at the transporters for dopamine (DAT), norepinephrine (NET), and serotonin (SERT), forming the basis of action for many stimulants and antidepressants.[10]

-

Monoamine Oxidase (MAO): The primary amine structure could make it a substrate or inhibitor for MAO, the enzyme responsible for degrading monoamine neurotransmitters.

Caption: Potential molecular targets based on the phenethylamine scaffold.

Conclusion and Future Directions

1-Phenyl-2-(p-tolyl)ethylamine is a compound of significant value, primarily serving as a sophisticated tool for chemists to enforce stereochemical control in the synthesis of complex molecules. Its well-defined structure, coupled with established methods for its enantiomerically pure preparation, makes it a reliable intermediate in drug discovery pipelines.

While its direct pharmacological effects are not the focus of current research, its structural relationship to a class of potent neuroactive compounds suggests a latent potential. Future investigations could involve the detailed pharmacological characterization of its individual (R) and (S) enantiomers to explore any novel activities at monoamine receptors or transporters. Such studies would provide a more complete picture of this versatile molecule, potentially expanding its role beyond a chiral building block into a lead compound for new therapeutic agents.

References

-

Title: Phenethylamine - Wikipedia Source: Wikipedia URL: [Link]

-

Title: Phenethylamines Source: University of Virginia School of Medicine URL: [Link]

-

Title: Details for Phenethylamines Source: United Nations Office on Drugs and Crime (UNODC) URL: [Link]

-

Title: Phenylethylamine | Solubility of Things Source: Solubility of Things URL: [Link]

-

Title: 2-Phenethylamines in Medicinal Chemistry: A Review Source: MDPI URL: [Link]

-

Title: (PDF) 2-Phenethylamines in Medicinal Chemistry: A Review Source: ResearchGate URL: [Link]

-

Title: Phenethylamine | C8H11N | CID 1001 Source: PubChem - NIH URL: [Link]

-

Title: 1-PHENYL-2-(P-TOLYL)ETHYLAMINE 30339-30-1 Efficient Transportation Source: LookChem URL: [Link]

Sources

- 1. Phenethylamine - Wikipedia [en.wikipedia.org]

- 2. med.virginia.edu [med.virginia.edu]

- 3. chemimpex.com [chemimpex.com]

- 4. (S)-1-PHENYL-2-(P-TOLYL)ETHYLAMINE | 30339-30-1 [chemicalbook.com]

- 5. echemi.com [echemi.com]

- 6. (S)-1-Phenyl-2-(p-tolyl)ethylamine 98.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 7. Buy High Grade Reliable Quality (S)-1-PHENYL-2-(P-TOLYL)ETHYLAMINE 30339-30-1 Efficient Transportation [jq-molecular.com]

- 8. (S)-1-PHENYL-2-(P-TOLYL)ETHYLAMINE(30275-30-0) 1H NMR [m.chemicalbook.com]

- 9. Details for Phenethylamines [unodc.org]

- 10. mdpi.com [mdpi.com]

Pharmacological Characterization of 1-Phenyl-2-(p-tolyl)ethylamine: A Technical Guide to Receptor Affinity Profiling

Executive Summary

1-Phenyl-2-(p-tolyl)ethylamine (also known as 1-phenyl-2-(4-methylphenyl)ethylamine) is a lipophilic primary amine belonging to the 1,2-diarylethylamine class.[1][2][3] Structurally, it is a methylated analog of 1,2-diphenylethylamine (DPEA) , the metabolic precursor to the analgesic-stimulant Lefetamine .

While direct binding data for this specific isomer is often proprietary, its structural homology to Lefetamine, Diphenidine, and Remacemide allows for a high-confidence prediction of its pharmacological profile. This guide outlines the theoretical binding landscape and provides the definitive experimental protocols required to empirically determine its receptor affinity (

Predicted Primary Targets:

-

NMDA Receptor (PCP Binding Site): High Affinity (Channel Blocker).[1][3]

-

Sigma-1 Receptor (

): Moderate-High Affinity.[1][3] -

Mu-Opioid Receptor (MOR): Low-Moderate Affinity (lower than tertiary amine analogs like Lefetamine).[1][3]

-

Monoamine Transporters (DAT/NET): Potential inhibitory activity.[1][3]

Part 1: Structural Analysis & Mechanistic Hypothesis

The 1,2-Diarylethylamine Scaffold

The molecule consists of an ethylamine backbone substituted at the C1 and C2 positions with aromatic rings.

-

C2 Position: p-Tolyl ring (4-methylphenyl).[1][3][4] The para-methyl group increases lipophilicity (

) compared to the unsubstituted DPEA, potentially enhancing Blood-Brain Barrier (BBB) penetration and altering hydrophobic interactions within the receptor binding pocket.[1] -

Nitrogen: Primary amine.[1][2][3][5][6] Unlike Lefetamine (N,N-dimethyl), the primary amine typically favors NMDA channel blockade over opioid agonism in this scaffold.

Mechanism of Action: NMDA Channel Blockade

Based on the structure-activity relationships (SAR) established by Berger et al. (2009) for DPEA derivatives:

-

The molecule acts as an uncompetitive antagonist at the N-methyl-D-aspartate (NMDA) receptor.[1][3]

-

It binds to the PCP site (phencyclidine site) located inside the ion channel pore.[3]

-

Critical Insight: Binding is "use-dependent."[1][3] The channel must be open (activated by Glutamate and Glycine) for the bulky amine to enter and occlude the pore.[7]

Part 2: Experimental Protocols (Radioligand Binding)

To validate the affinity of 1-Phenyl-2-(p-tolyl)ethylamine, the following self-validating radioligand binding assays are required.

Protocol A: NMDA Receptor (PCP Site) Binding Assay

Objective: Determine the

1. Tissue Preparation (Membrane Fraction)[1][3]

-

Source: Rat forebrain (cortex and hippocampus) or HEK293 cells expressing GluN1/GluN2B subunits.[1][3]

-

Homogenization: Homogenize tissue in 10 volumes of ice-cold 0.32 M sucrose.

-

Washing (Critical Step): Centrifuge at 1,000 x g (10 min) to remove debris.[1][3] Supernatant is centrifuged at 40,000 x g (20 min).[1][3]

-

Endogenous Ligand Removal: Resuspend the pellet in 5 mM Tris-HCl (pH 7.4) and centrifuge again. Repeat this wash 3-5 times .[1][3]

-

Why? You must remove endogenous Glutamate and Glycine.[3] If they remain, they will artificially alter the "open state" probability of the channel, skewing

binding kinetics.

-

2. Assay Conditions

-

Buffer: 5 mM Tris-HCl / 1 mM HEPES (pH 7.4).

-

Radioligand:

(Final concentration: 1–2 nM).[1][3] -

Co-Agonists (The "Key" to the Lock): Add 10

M Glutamate and 10 -

Non-Specific Binding (NSB): Define using 10

M (+)MK-801 or 100 -

Test Compound: 1-Phenyl-2-(p-tolyl)ethylamine (Concentration range:

to

3. Incubation & Termination

-

Incubation: 2 hours at room temperature (25°C) or 37°C. Equilibrium is slow for channel blockers.

-

Filtration: Rapid vacuum filtration through Whatman GF/B filters pre-soaked in 0.3% Polyethyleneimine (PEI).[1][3]

-

Why PEI? Reduces non-specific binding of the lipophilic ligand to the glass fiber filter.

-

Protocol B: Mu-Opioid Receptor (MOR) Binding Assay

Objective: Assess potential opioid liability (analgesic vs. abuse potential).[1][3]

-

Radioligand:

(highly selective mu-agonist).[1][3] -

Buffer: 50 mM Tris-HCl (pH 7.4).

-

Incubation: 1 hour at 25°C.

-

NSB: Define using 10

M Naloxone.[1][3] -

Note: Primary amines in the DPEA class usually show

nM (low affinity) compared to their tertiary amine counterparts (Lefetamine), but this must be empirically verified.[1]

Part 3: Data Analysis & Interpretation[1]

Quantitative Metrics

Data from the scintillation counter (CPM) must be converted to specific binding and analyzed using non-linear regression (one-site competition model).[1][3]

| Parameter | Formula / Definition | Interpretation for 1-Phenyl-2-(p-tolyl)ethylamine |

| IC50 | Concentration displacing 50% of radioligand.[1][3] | Raw potency metric (assay dependent). |

| Ki | The Affinity Constant. Lower Ki = Higher Affinity.[1][3] Expected NMDA Ki: 50 - 500 nM .[1][3] | |

| Hill Slope | Slope of the displacement curve.[3] | ~1.0 : Competitive interaction at a single site.<1.0 : Negative cooperativity or multiple sites.[1][3] |

Comparative Reference Standards

To validate the assay, run these standards in parallel:

| Compound | Target | Expected Ki (nM) | Role |

| (+)MK-801 | NMDA (PCP Site) | 2 - 5 | High-affinity control.[1][3] |

| Lefetamine | NMDA / Opioid | ~500 / ~6000 | Structural parent.[1][3] |

| Diphenidine | NMDA (PCP Site) | 10 - 30 | Structural analog.[1][3] |

Part 4: Visualization of Signaling & Workflow

Diagram: NMDA Receptor Blockade Mechanism

This diagram illustrates the "Use-Dependent" blockade mechanism where 1-Phenyl-2-(p-tolyl)ethylamine (The Ligand) requires the channel to open before it can bind.[1][3]

Caption: The ligand acts as an open-channel blocker, requiring Glutamate/Glycine activation to access the PCP binding site deep within the pore.

Diagram: Radioligand Binding Workflow

A step-by-step visualization of the validation protocol.[1][3]

Caption: Workflow for determining Ki. Note the critical addition of Co-Agonists (Glu/Gly) during incubation.[1]

References

-

Berger, M. L., et al. (2009). NMDA receptor affinities of 1,2-diphenylethylamine and 1-(1,2-diphenylethyl)piperidine enantiomers and of related compounds.[6] Bioorganic & Medicinal Chemistry.[1][3][8][9][10]

-

Morris, B. J., & Wall, A. (2014). Lefetamine: A controlled drug that is not a controlled substance.[3] Drug Testing and Analysis.[3][11][12]

-

Wallach, J., et al. (2016). Syntheses and analytical characterizations of N-alkyl-arylcyclohexylamines.[1][3] Drug Testing and Analysis.[3][11][12]

-

IUPHAR/BPS Guide to Pharmacology. NMDA Receptor Physiology and Pharmacology.[1][3]

Sources

- 1. 1-Phenylethylamine - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. (S)-1-(p-tolyl)ethanamine | C9H13N | CID 7015759 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. Phenethylamine - Wikipedia [en.wikipedia.org]

- 6. neurocluster-db.meduniwien.ac.at [neurocluster-db.meduniwien.ac.at]

- 7. Pharmacology of NMDA Receptors - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. NMDA receptor affinities of 1,2-diphenylethylamine and 1-(1,2-diphenylethyl)piperidine enantiomers and of related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 2-Phenethylamines in Medicinal Chemistry: A Review | MDPI [mdpi.com]

- 10. 2,5-Dimethoxy-4-methylamphetamine - Wikipedia [en.wikipedia.org]

- 11. Toxicokinetics of lefetamine and derived diphenylethylamine designer drugs-Contribution of human cytochrome P450 isozymes to their main phase I metabolic steps - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. UWA-001 - Wikipedia [en.wikipedia.org]

Methodological & Application

HPLC method development for detection of 1-Phenyl-2-(p-tolyl)ethylamine

Method Development for Isomeric Purity and Quantitation

Abstract

This application note details the method development strategy for the quantification and impurity profiling of 1-Phenyl-2-(p-tolyl)ethylamine. As a structural analog of 1,2-diphenylethylamine (DPEA), this compound presents specific chromatographic challenges: basicity-induced peak tailing and the critical need to resolve positional isomers (ortho-, meta-tolyl analogs) and regioisomers. This guide moves beyond standard C18 protocols, advocating for Biphenyl stationary phases to leverage

Chemical Context & Challenge

To develop a robust method, we must first understand the physicochemical environment of the analyte.[1]

-

Structure: A primary amine with two aromatic rings.[1] One ring is unsubstituted; the other bears a methyl group at the para position.[1]

-

Basicity (pKa ~9.0 - 9.5): At neutral pH, the amine is protonated (

). This leads to secondary interactions with residual silanols on silica columns, causing severe peak tailing.[1] -

Hydrophobicity (LogP ~3.6): The molecule is moderately lipophilic, suitable for Reversed-Phase Chromatography (RPLC).

-

The Separation Challenge: The primary impurities in the synthesis of this compound are often its positional isomers (e.g., 1-Phenyl-2-(o-tolyl)ethylamine) or regioisomers (2-Phenyl-1-(p-tolyl)ethylamine). A standard C18 column separates based on hydrophobicity alone, often failing to resolve these isomers which have nearly identical LogP values.[1]

Method Development Strategy

Stationary Phase Selection: The Case for Biphenyl

While C18 is the workhorse of HPLC, it lacks the shape selectivity required for aromatic isomers.[1] We utilize a Biphenyl (or Phenyl-Hexyl) stationary phase.

-

Mechanism: Biphenyl phases offer

electron interactions between the stationary phase rings and the analyte's aromatic rings.[1] -

Selectivity: The strength of this interaction is highly sensitive to the electron density and steric accessibility of the analyte's rings.[1] The para-methyl group affects the electron density differently than an ortho-methyl, allowing the Biphenyl phase to pull these peaks apart where a C18 would co-elute them.[1]

Mobile Phase Chemistry

-

pH Control: To ensure robust retention and peak shape, we must control the ionization state.[1]

-

Option A (High pH ~10): Analyte is neutral.[1] High retention, good shape, but requires hybrid-silica columns (e.g., pH stable).[1]

-

Option B (Low pH ~3): Analyte is cationic.[1] We choose Low pH (pH 3.0) for this protocol because it is compatible with LC-MS (protonated molecular ion) and standard silica columns.

-

-

Organic Modifier: Methanol is preferred over Acetonitrile for phenyl-based columns.[1] Aprotic solvents like Acetonitrile can interfere with the

overlap; protic Methanol enhances this selectivity mechanism.[1]

Experimental Protocols

Protocol A: Achiral Purity & Isomer Resolution (Primary Method)

This method is designed to separate the target analyte from synthesis byproducts and positional isomers.[1]

Equipment: HPLC or UHPLC system with UV-Vis (DAD) or Mass Spectrometer. Reagents: HPLC-grade Methanol, Milli-Q Water, Formic Acid, Ammonium Formate.[1]

| Parameter | Condition | Rationale |

| Column | Kinetex Biphenyl (Phenomenex) or Raptor Biphenyl (Restek)Dimensions: 100 x 2.1 mm, 2.6 µm (Core-Shell) | Maximizes |

| Mobile Phase A | 10 mM Ammonium Formate in Water, pH 3.0 (adj.[1] with Formic Acid) | Buffers the amine to a consistent cationic state; ionic strength suppresses silanol interactions.[1] |

| Mobile Phase B | Methanol | Promotes |

| Flow Rate | 0.4 mL/min | Optimized for 2.1 mm ID columns.[1] |

| Column Temp | 35°C | Elevated temp reduces viscosity and improves mass transfer.[1] |

| Detection | UV @ 210 nm (primary), 254 nm (secondary) | 210 nm captures the amine/phenyl absorption; 254 nm is specific to the aromatic ring.[1] |

Gradient Program:

-

0.0 min: 10% B (Equilibration)

-

1.0 min: 10% B (Hold to elute polar salts)

-

10.0 min: 90% B (Linear ramp to elute hydrophobic analytes)

-

12.0 min: 90% B (Wash)

-

12.1 min: 10% B (Re-equilibration)

-

15.0 min: End

Protocol B: Sample Preparation

To prevent column fouling and ensure accurate quantitation.

Workflow Visualization:

Figure 1: Standard "Dilute-and-Shoot" workflow for high-purity synthetic samples.

Step-by-Step:

-

Stock Solution: Weigh 10.0 mg of sample into a 10 mL volumetric flask. Dissolve in Methanol.[1] (Conc: 1 mg/mL).[1]

-

Working Standard: Transfer 100 µL of Stock Solution to a 1 mL vial. Add 900 µL of Mobile Phase A. (Conc: 0.1 mg/mL).

-

Filtration: If the sample is a crude reaction mixture, filter through a 0.22 µm PTFE syringe filter to remove insoluble salts.

Method Validation Strategy

To ensure the method is scientifically rigorous (E-E-A-T), evaluate the following parameters:

System Suitability

-

Tailing Factor (

): Must be < 1.5. If -

Resolution (

): If an isomer mix is available,

Linearity & Range

Prepare calibration standards at 5, 25, 50, 100, and 150 µg/mL.

-

Acceptance:

.[1] -

Check: Verify the y-intercept is statistically zero (no matrix interference).

Specificity (Isomer Stress Test)

Since the p-tolyl isomer is the target, you must prove the method distinguishes it from the o-tolyl and m-tolyl isomers.[1]

-

Action: Inject a mixture of the isomers.[1]

-

Observation: On a Biphenyl column, elution order is typically ortho

meta

Scientific Logic & Troubleshooting

Decision Matrix for Optimization:

Figure 2: Troubleshooting logic flow. Note that lowering temperature often improves selectivity (separation) on phenyl phases, while raising temperature improves efficiency (peak narrowness).[1]

Common Issues:

-

Retention Time Drift: Basic amines are sensitive to pH changes.[1] Ensure Mobile Phase A is strictly buffered at pH 3.0. A deviation of 0.2 pH units can shift retention significantly.[1]

-

Peak Broadening: If the sample is dissolved in 100% Methanol and injected in a large volume (>5 µL), "solvent effect" will distort the peak.[1] Always dissolve/dilute the sample in a solvent composition similar to the starting gradient (10-20% MeOH).

References

-

Separation of Positional Isomers of Phenethylamines: Grumann, C., & Auwärter, V. (2018).[1][2] Separation of positional isomers of nine 2-phenethylamine-derived designer drugs by liquid chromatography-tandem mass spectrometry. Drug Testing and Analysis.

-

Biphenyl Stationary Phase Mechanism: Phenomenex Technical Notes. "Selectivity of Biphenyl Phases for Aromatic Compounds."

-

pKa and Physicochemical Data: National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 10160531, 1-Phenyl-2-(p-tolyl)ethylamine.[3]

-

Chiral Separation Considerations: Payagala, T., et al. (2025).[1] Synthesis and chromatographic evaluation of new polymeric chiral stationary phases based on 1,2-diphenylethylenediamine derivatives. ResearchGate.[1]

Sources

- 1. phx.phenomenex.com [phx.phenomenex.com]

- 2. Separation of positional isomers of nine 2-phenethylamine-derived designer drugs by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. (S)-1-Phenyl-2-(p-tolyl)ethylamine 98.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]

Application Note: NMR Spectroscopy Characterization of 1-Phenyl-2-(p-tolyl)ethylamine

This Application Note is structured as a high-level technical guide for the characterization of 1-Phenyl-2-(p-tolyl)ethylamine (also known as 2-(4-methylphenyl)-1-phenylethanamine). It addresses the structural nuances of this chiral amine, specifically the differentiation of aromatic ring systems and the analysis of diastereotopic protons.

Introduction & Structural Strategy

1-Phenyl-2-(p-tolyl)ethylamine is a diarylethylamine scaffold frequently employed as a chiral resolving agent and a pharmacophore in CNS-active drug development. Its structure consists of a chiral ethylamine backbone bearing two distinct aromatic systems: a monosubstituted phenyl ring at the

Characterization Challenges:

-

Spectral Overlap: The aromatic region (6.5–7.5 ppm) contains nine protons from two different rings, leading to potential overlap.

-

Chirality: The C1 chiral center renders the adjacent C2 methylene protons (

) diastereotopic , creating a complex ABX spin system with the methine proton ( -

Enantiomeric Purity: As a chiral reagent, determining the enantiomeric excess (ee) is critical.

This protocol outlines a self-validating workflow to assign these features unequivocally using 1D and 2D NMR techniques.

Experimental Protocol

Sample Preparation

To ensure sharp lines and accurate integration, proper sample preparation is paramount.

-

Solvent Selection:

-

Primary: Chloroform-d (

, 99.8% D) is recommended for general characterization. It minimizes amine proton exchange broadening compared to protic solvents. -

Alternative: Dimethyl sulfoxide-

(DMSO-

-

-

Concentration: Prepare a 10–15 mg/mL solution. High concentrations may induce viscosity broadening; low concentrations require excessive scan times.

-

Internal Standard: Tetramethylsilane (TMS, 0.00 ppm) or residual solvent peak (

, 7.26 ppm).

Acquisition Parameters

Standard pulse sequences are modified to resolve the specific couplings of the ethylamine chain.

| Experiment | Pulse Sequence | Key Parameter | Purpose |

| 1H 1D | zg30 | D1 = 2.0 s | Quantitative integration and coupling constant ( |

| 13C {1H} | zgpg30 | Scans = 512+ | Carbon backbone verification. |

| COSY | cosygpppqf | 2048 x 256 | Tracing the |

| HSQC | hsqcedetgpsisp2.3 | Multiplicity-edited | Distinguishing |

| HMBC | hmbcgplpndqf | Linking the aliphatic chain to specific aromatic rings. |

Data Analysis & Assignments[1][2][3][4]

The Aliphatic Region (ABX System)

The ethylamine backbone forms a classic ABX spin system.

-

Methine (

): Resonates at ~4.1–4.3 ppm . It appears as a doublet of doublets (dd) or triplet, coupling to the two non-equivalent methylene protons. -

Methylene (

): These protons are diastereotopic due to the adjacent chiral center. They appear as two distinct multiplets (or distorted doublets of doublets) in the 2.7–3.0 ppm range.-

Validation: The COSY spectrum will show strong cross-peaks between

and both

-

-

Methyl Group (

): A sharp singlet at ~2.30 ppm .

The Aromatic Region

Differentiation of the two rings is achieved via symmetry and coupling patterns.

-

Phenyl Ring (Pos 1): Exhibits a monosubstituted pattern (

). Typically appears as a multiplet at 7.20–7.40 ppm . -

p-Tolyl Ring (Pos 2): Exhibits an AA'BB' coupling pattern (often resembling two doublets) at ~7.00–7.15 ppm .

-

Validation:HMBC is the definitive filter. The Methyl protons (~2.3 ppm) will show a long-range correlation (

) to the aromatic carbons of the tolyl ring, identifying them uniquely from the phenyl ring.

-

Quantitative Data Summary (Predicted/Typical)

| Position | Group | Shift ( | Multiplicity | Integral | Shift ( |

| Ar-CH3 | Methyl | 2.30 | Singlet (s) | 3H | ~21.0 |

| C2 | Methylene | 2.80 – 2.95 | Multiplet (m) / ABX | 2H | ~45.5 |

| C1 | Methine | 4.15 | dd | 1H | ~57.8 |

| NH2 | Amine | 1.5 – 2.0 | Broad singlet (br s) | 2H | - |

| Ar-H | p-Tolyl | 7.05, 7.12 | AA'BB' (d) | 4H | 129.0, 129.5 |

| Ar-H | Phenyl | 7.25 – 7.35 | Multiplet (m) | 5H | 126-128 |

Advanced Protocol: Chiral Purity Determination

For drug development applications, determining the Enantiomeric Excess (ee) is required.

Method: Chiral Solvating Agent (CSA) NMR.

-

Baseline: Acquire a standard 1H spectrum of the racemate in

. -

Titration: Add 1-2 equivalents of (R)-(-)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate or Mosher's Acid .

-

Observation: The diastereomeric complexes formed will cause the Methyl singlet (~2.3 ppm) to split into two distinct signals (one for the R-isomer complex, one for the S-isomer complex).

-

Calculation: Integrate the split methyl signals.

Workflow Visualization

Figure 1: Decision-tree workflow for the complete NMR characterization of 1-Phenyl-2-(p-tolyl)ethylamine, including chiral purity analysis.

References

-

Pallavicini, M., et al. (2003). "Resolution of 1-phenyl-2-(p-tolyl)ethylamine via diastereomeric salt formation." Tetrahedron: Asymmetry.

-

Sakai, K., et al. (2004). "Practical resolution of 1-phenyl-2-(4-methylphenyl)ethylamine using a single resolving agent." Tetrahedron: Asymmetry.

-

Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. 8th Edition. Wiley.[1] (Standard text for ABX and AA'BB' system interpretation).

- Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. 3rd Edition. Elsevier.

Sources

Application Notes and Protocols for the Extraction of 1-Phenyl-2-(p-tolyl)ethylamine from Biological Matrices

Introduction: The Analytical Challenge of Novel Phenethylamines

1-Phenyl-2-(p-tolyl)ethylamine is a substituted phenethylamine, a class of compounds that includes a wide range of substances from endogenous neurotransmitters to novel psychoactive substances (NPS). The detection and quantification of such compounds in complex biological matrices like blood, plasma, and urine are critical in various fields, including clinical and forensic toxicology, pharmacology, and drug development. The inherent complexity of these matrices necessitates robust and efficient extraction techniques to isolate the target analyte from interfering substances, ensuring accurate and reliable analytical results.

This document provides a comprehensive guide to the extraction of 1-Phenyl-2-(p-tolyl)ethylamine from biological matrices, intended for researchers, scientists, and drug development professionals. The protocols described herein are based on established analytical principles for structurally similar compounds and are designed to be adapted and validated in your laboratory. As a member of the phenethylamine class, 1-Phenyl-2-(p-tolyl)ethylamine is a basic compound, a key characteristic that will be exploited in the following extraction methodologies. The predicted pKa of approximately 8.89 for the amine group dictates that the compound will be positively charged in acidic conditions and neutral (and thus more amenable to extraction into organic solvents) under basic conditions.[1]

Core Principles of Extraction for 1-Phenyl-2-(p-tolyl)ethylamine

The successful extraction of 1-Phenyl-2-(p-tolyl)ethylamine from biological samples hinges on the principle of differential solubility. By manipulating the pH of the aqueous sample, we can control the ionization state of the amine functional group.

-

In acidic conditions (pH < pKa - 2): The amine group is protonated (R-NH3+), making the molecule water-soluble and less likely to partition into an organic solvent.

-

In basic conditions (pH > pKa + 2): The amine group is deprotonated (R-NH2), rendering the molecule neutral and more soluble in organic solvents.

This pH-dependent behavior is the cornerstone of the Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) methods detailed below.

Method 1: Liquid-Liquid Extraction (LLE)

LLE is a classic and robust technique for the extraction of drugs from biological fluids. It relies on the partitioning of the analyte between two immiscible liquid phases, typically an aqueous sample and an organic solvent. For basic compounds like 1-Phenyl-2-(p-tolyl)ethylamine, a "back-extraction" procedure can be employed for enhanced cleanup.

Causality Behind Experimental Choices in LLE:

-

Sample Pre-treatment: For blood samples, protein precipitation is often a necessary first step to release matrix-bound analytes and prevent emulsions during extraction. Acetonitrile is a common choice for this purpose. For urine samples, enzymatic hydrolysis with β-glucuronidase may be considered to cleave any potential glucuronide conjugates, which are common metabolites of phenethylamines.

-

pH Adjustment: The initial extraction is performed under basic conditions (pH ~10-12) to ensure the analyte is in its neutral, organic-soluble form.[2]

-

Choice of Extraction Solvent: The ideal solvent should be immiscible with water, have a high affinity for the analyte, a low boiling point for easy evaporation, and be relatively non-polar. A mixture of solvents can be used to fine-tune the polarity. For amphetamine-like substances, solvents such as diethyl ether, ethyl acetate, or mixtures like chloroform:isopropanol are commonly employed.[3] A mixture of chloroform, ethyl acetate, and ethanol has also been shown to be effective for amphetamine extraction.[3]

-

Back-Extraction (Clean-up): The organic extract containing the analyte and other lipophilic matrix components is washed with an acidic solution. The basic analyte partitions into the acidic aqueous phase as a salt, while neutral and acidic interferences remain in the organic phase, which is then discarded. The pH of the aqueous phase is then raised again, and the analyte is re-extracted into a fresh organic solvent. This two-step process significantly improves the purity of the final extract.[2]

-

Evaporation and Reconstitution: The final organic extract is evaporated to dryness under a gentle stream of nitrogen to concentrate the analyte. The residue is then reconstituted in a small volume of a solvent compatible with the analytical instrument (e.g., mobile phase for LC-MS).

LLE Workflow Diagram

Caption: Liquid-Liquid Extraction with back-extraction workflow.

Detailed LLE Protocol for Blood/Plasma:

-

Sample Preparation: To 1 mL of whole blood or plasma in a glass centrifuge tube, add 2 mL of ice-cold acetonitrile to precipitate proteins.

-

Vortex and Centrifuge: Vortex the sample for 1 minute, then centrifuge at 3000 x g for 10 minutes.

-

Transfer Supernatant: Carefully transfer the supernatant to a clean glass centrifuge tube.

-

Initial Extraction:

-

Add 1 mL of 1 M sodium hydroxide to adjust the pH to >10.

-

Add 5 mL of a suitable extraction solvent (e.g., diethyl ether or a 9:1 mixture of n-butyl chloride:isopropanol).

-

Vortex for 5 minutes.

-

Centrifuge at 2000 x g for 5 minutes to separate the layers.

-

-

Back-Extraction:

-

Transfer the upper organic layer to a new tube.

-

Add 2 mL of 0.1 M hydrochloric acid.

-

Vortex for 2 minutes and centrifuge.

-

Discard the upper organic layer.

-

-

Final Extraction:

-

To the remaining acidic aqueous layer, add 1 mL of 1 M sodium hydroxide to re-basify.

-

Add 3 mL of the extraction solvent.

-

Vortex for 2 minutes and centrifuge.

-

-

Evaporation and Reconstitution:

-

Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis or a suitable solvent for GC-MS derivatization.

-

Method 2: Solid-Phase Extraction (SPE)

SPE is a more modern and often more efficient alternative to LLE. It uses a solid sorbent packed into a cartridge to retain the analyte from the liquid sample. The analyte is then eluted with a small volume of solvent. For basic compounds like 1-Phenyl-2-(p-tolyl)ethylamine, a mixed-mode cation exchange sorbent is highly effective.

Causality Behind Experimental Choices in SPE:

-

Sorbent Selection: A mixed-mode sorbent combining a non-polar C8 or C18 chain with a strong cation exchanger (SCX) is ideal. The non-polar phase retains the compound through hydrophobic interactions, while the cation exchange phase retains the positively charged analyte under acidic conditions. This dual retention mechanism provides excellent selectivity for basic drugs.

-

Sample Pre-treatment and Loading: The biological sample is typically diluted and acidified before loading onto the SPE cartridge. Acidification ensures that the analyte is in its protonated, positively charged state, allowing it to bind strongly to the SCX sorbent.

-

Wash Steps: The cartridge is washed with a series of solvents to remove interferences. A typical sequence includes:

-

An acidic buffer or water to remove hydrophilic interferences.

-

An organic solvent like methanol or acetonitrile to remove lipophilic, non-basic interferences that are retained on the C8/C18 part of the sorbent.

-

-

Elution: The analyte is eluted from the sorbent using a solvent mixture containing a base, such as ammonium hydroxide. The base neutralizes the charge on the analyte, disrupting its interaction with the SCX sorbent and allowing it to be eluted.

SPE Workflow Diagram

Caption: Solid-Phase Extraction workflow for basic compounds.

Detailed SPE Protocol for Urine:

-

Sample Preparation: To 1 mL of urine, add an internal standard and 2 mL of 100 mM phosphate buffer (pH 6.0). Vortex to mix.

-

SPE Cartridge Conditioning:

-

Condition a mixed-mode cation exchange SPE cartridge (e.g., C8/SCX, 200 mg) by passing 3 mL of methanol, followed by 3 mL of deionized water, and finally 3 mL of 100 mM phosphate buffer (pH 6.0). Do not allow the cartridge to go dry.

-

-

Sample Loading: Load the prepared urine sample onto the cartridge at a slow, steady flow rate (1-2 mL/min).

-

Washing:

-

Wash the cartridge with 3 mL of deionized water.

-

Wash with 3 mL of 100 mM acetic acid.

-

Dry the cartridge under vacuum for 5 minutes.

-

Wash with 3 mL of methanol and dry under vacuum for another 5 minutes.

-

-

Elution:

-

Elute the analyte with 3 mL of a freshly prepared solution of dichloromethane:isopropanol:ammonium hydroxide (78:20:2 v/v/v).

-

-

Evaporation and Reconstitution:

-

Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the appropriate solvent for analysis.

-

Method 3: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)

The QuEChERS method, originally developed for pesticide analysis in food, has been successfully adapted for the extraction of a wide range of drugs from biological matrices, especially whole blood.[4][5][6] It is a two-step process involving a salting-out extraction followed by dispersive SPE (dSPE) for clean-up.

Causality Behind Experimental Choices in QuEChERS:

-

Extraction and Partitioning: The sample is homogenized with an organic solvent (typically acetonitrile) and a mixture of salts (e.g., magnesium sulfate and sodium acetate). The salts induce phase separation between the aqueous sample and the acetonitrile, forcing the analytes into the organic layer. Magnesium sulfate also helps to remove water from the extract.

-

Dispersive SPE (dSPE): An aliquot of the acetonitrile extract is transferred to a tube containing a mixture of SPE sorbents. For basic drugs, this mixture often includes:

-

Primary Secondary Amine (PSA): To remove fatty acids and other acidic interferences.

-

C18: To remove non-polar interferences.

-

Magnesium Sulfate: To remove any remaining water.

-

QuEChERS Workflow Diagram

Caption: QuEChERS workflow for whole blood analysis.

Detailed QuEChERS Protocol for Whole Blood:

-

Sample Preparation: In a 15 mL centrifuge tube, combine 1 mL of whole blood with 2 mL of water and an internal standard.

-

Extraction:

-

Add 3 mL of acetonitrile.

-

Add the contents of a QuEChERS extraction salt packet (e.g., containing 4 g MgSO4 and 1 g sodium acetate).

-

Cap and shake vigorously for 1 minute.

-

-

Centrifugation: Centrifuge at 4000 x g for 5 minutes.

-

Dispersive SPE Clean-up:

-

Transfer 1 mL of the upper acetonitrile layer to a 2 mL dSPE tube containing a mixture of sorbents (e.g., 150 mg MgSO4, 50 mg PSA, and 50 mg C18).

-

Vortex for 30 seconds.

-

-

Final Centrifugation: Centrifuge at 10,000 x g for 5 minutes.

-

Analysis: The supernatant can be directly injected into the LC-MS/MS system or transferred to an autosampler vial.

Validation and Quality Control

It is imperative that any of the above methods be thoroughly validated in your laboratory for the specific analyte and matrix of interest. Key validation parameters include:

-

Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[7]

-

Linearity: The range over which the instrument response is proportional to the analyte concentration.[7]

-

Accuracy and Precision: The closeness of the measured value to the true value and the degree of scatter between a series of measurements, respectively.[7]

-

Recovery: The efficiency of the extraction process, determined by comparing the analyte response in an extracted sample to the response of a standard solution.

-

Matrix Effect: The suppression or enhancement of the analyte signal due to co-eluting matrix components.[8]

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.[7]

-

Stability: The stability of the analyte in the biological matrix under different storage conditions (e.g., room temperature, refrigerated, frozen) and through freeze-thaw cycles.[9][10]

Data Summary (Illustrative)

The following table presents typical performance data for the extraction of phenethylamine analogues from biological matrices using the described techniques. Note: These values are for illustrative purposes and must be determined experimentally for 1-Phenyl-2-(p-tolyl)ethylamine.

| Parameter | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) | QuEChERS |

| Typical Recovery | 60-90% | >85% | 70-110% |

| Matrix Effect | Variable, can be significant | Generally lower than LLE | Moderate, depends on dSPE cleanup |

| Sample Throughput | Low to medium | Medium to high | High |

| Solvent Consumption | High | Low | Low to medium |

| Cost per Sample | Low | High | Medium |

Conclusion and Recommendations

The choice of extraction technique for 1-Phenyl-2-(p-tolyl)ethylamine will depend on the specific requirements of the analysis, including the biological matrix, required sensitivity, sample throughput, and available instrumentation.

-

LLE with back-extraction is a cost-effective and robust method capable of producing clean extracts, but it is labor-intensive and requires significant volumes of organic solvents.

-

SPE using a mixed-mode cation exchange sorbent is highly recommended for its high recovery, selectivity, and potential for automation, making it suitable for routine analysis.

-

QuEChERS is an excellent choice for high-throughput screening of whole blood samples, offering a rapid and simple workflow.

Regardless of the method chosen, rigorous validation is essential to ensure the generation of high-quality, reliable, and defensible data. Subsequent analysis by GC-MS or LC-MS/MS will provide the necessary sensitivity and selectivity for the definitive identification and quantification of 1-Phenyl-2-(p-tolyl)ethylamine in biological specimens.[11][12]

References

-

Journal of Applied Pharmaceutical Science. (2011). A review on biological matrices and analytical methods used for determination of drug of abuse. Retrieved from [Link]

-

MDPI. (2022). Analysis of 2,5-dimethoxy-amphetamines and 2,5-dimethoxy-phenethylamines aiming their determination in biological matrices: a review. Retrieved from [Link]

-

MDPI. (n.d.). 2-Phenethylamines in Medicinal Chemistry: A Review. Retrieved from [Link]

-

MDPI. (n.d.). Gas Chromatography–Mass Spectrometry (GC-MS) in the Plant Metabolomics Toolbox: GC-MS in Multi-Platform Metabolomics and Integrated Multi-Omics Research. Retrieved from [Link]

-

MDPI. (n.d.). Emerging Novel Psychoactive Substances (2020–2025): GC-MS Approaches for Separation, Detection, and Characterization. Retrieved from [Link]

-

Peters, F. T. (2007). Stability of analytes in biosamples - an important issue in clinical and forensic toxicology? Analytical and Bioanalytical Chemistry, 388(7), 1505–1519. [Link]

-

Raikos, N., Spagou, K., Vlachou, M., Pouliopoulos, A., & Thessa-lia, E. (2009). Development of a Liquid-Liquid Extraction Procedure for the Analysis of Amphetamine in Biological Specimens by GC-FID. The Open Forensic Science Journal, 2, 12-15. [Link]

-

ResearchGate. (2009). Development of a Liquid-Liquid Extraction Procedure for the Analysis of Amphetamine in Biological Specimens by GC-FID. Retrieved from [Link]

-

Sakamoto, Y., et al. (2012). Rapid drug extraction from human whole blood using a modified QuEChERS extraction method. Analytical and Bioanalytical Chemistry, 403(7), 2145–2153. [Link]

-

Separation Science. (n.d.). A Modified QuEChERS methodology for the Extraction of Drugs of Abuse in Biological Samples. Retrieved from [Link]

-

Taiwan Food and Drug Administration. (2020). Method of Test for Synthetic Phenethylamines in Urine (2). Retrieved from [Link]

-

Tiscione, N. B., et al. (2019). Development and validation of a rapid LC-MS/MS method for the detection of 182 novel psychoactive substances in whole blood. Drug Testing and Analysis, 11(10), 1541–1553. [Link]

-

Wikipedia. (n.d.). Phenethylamine. Retrieved from [Link]

-

Wu, H.-H., et al. (2020). Simultaneous Quantitation of Seven Phenethylamine-Type Drugs in Forensic Blood and Urine Samples by UHPLC–MS-MS. Journal of Analytical Toxicology, 44(7), 717–725. [Link]

Sources

- 1. (S)-1-PHENYL-2-(P-TOLYL)ETHYLAMINE | 30339-30-1 [chemicalbook.com]

- 2. benthamopen.com [benthamopen.com]

- 3. researchgate.net [researchgate.net]

- 4. Rapid drug extraction from human whole blood using a modified QuEChERS extraction method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. APPLICATIONS OF QUECHERS TECHNIQUE FOR DRUG EXTRACTION FROM POSTMORTEM SAMPLES IN A MEDICO LEGAL SETTING | Journal of Forensic Medicine & Toxicology [acspublisher.com]

- 7. Development and validation of a rapid LC‐MS/MS method for the detection of 182 novel psychoactive substances in whole blood - PMC [pmc.ncbi.nlm.nih.gov]

- 8. eijppr.com [eijppr.com]

- 9. Stability of analytes in biosamples - an important issue in clinical and forensic toxicology? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Analysis of 2,5-dimethoxy-amphetamines and 2,5-dimethoxy-phenethylamines aiming their determination in biological matrices: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Application Notes & Protocols: Crystallization Methods for the Purification of 1-Phenyl-2-(p-tolyl)ethylamine

Abstract

This technical guide provides a comprehensive overview of crystallization methodologies for the purification of 1-Phenyl-2-(p-tolyl)ethylamine. The document is structured to provide researchers, scientists, and drug development professionals with both the foundational principles and detailed, actionable protocols for achieving high chemical and optical purity. We will explore standard recrystallization techniques for enhancing chemical purity and delve deeply into diastereomeric salt crystallization for the critical process of chiral resolution. The causality behind experimental choices, such as solvent selection and the choice of resolving agent, is explained to empower researchers to adapt and troubleshoot these methods effectively.

Introduction: The Importance of Purity for 1-Phenyl-2-(p-tolyl)ethylamine

1-Phenyl-2-(p-tolyl)ethylamine is a chiral primary amine whose enantiomers serve as valuable reagents and building blocks in stereoselective synthesis. For instance, the (S)-enantiomer is utilized in the synthesis of optically active pyrethroid insecticides and as a stereodynamic probe for primary amines.[1] In pharmaceutical development and fine chemical synthesis, the chemical and, critically, the enantiomeric purity of a chiral intermediate is paramount. The presence of impurities or the undesired enantiomer can lead to significant differences in biological activity, pharmacological effects, or the formation of unwanted side products in subsequent synthetic steps.[2]

Crystallization is a powerful and widely used purification technique in both laboratory and industrial settings. It leverages differences in solubility between the target compound and its impurities to achieve separation.[3] For a chiral compound like 1-Phenyl-2-(p-tolyl)ethylamine, which is often synthesized as a racemic mixture (an equal mixture of both enantiomers), purification strategies must address two distinct goals:

-

Chemical Purification: The removal of by-products and residual starting materials from the synthesis.

-

Chiral Resolution: The separation of the racemic mixture into its individual, optically pure enantiomers.

This guide will present detailed protocols for both general recrystallization and the more specialized technique of diastereomeric salt crystallization to achieve these purification objectives.

General Recrystallization for Chemical Purity Enhancement

The foundational method of purification is recrystallization, which is based on the principle that the solubility of a compound in a solvent increases with temperature.[4] By dissolving the impure solid in a minimal amount of a hot, appropriate solvent and allowing it to cool slowly, the target compound will crystallize out in a purer form, leaving the impurities dissolved in the surrounding solution (mother liquor).[3]

The Critical Role of Solvent Selection

The choice of solvent is the most critical parameter for successful recrystallization. An ideal solvent should:

-

Exhibit high solubility for the target compound at elevated temperatures and low solubility at cooler temperatures.

-

Dissolve impurities well at all temperatures or not at all.

-

Be chemically inert, not reacting with the compound being purified.

-

Have a boiling point below the melting point of the compound.

-

Be volatile enough for easy removal from the purified crystals.

For primary amines and related amphetamine derivatives, a range of solvents can be considered. The selection often involves empirical testing.

| Solvent Class | Examples | General Applicability Notes |

| Alcohols | Methanol, Ethanol, Isopropanol | Often good solvents for polar compounds like amine salts. Methanol has been used effectively for recrystallizing enamine salts.[5] |

| Hydrocarbons | Hexane, Heptane | Good for non-polar compounds. Often used as an anti-solvent in a mixed-solvent system. Heptane is noted as a preferred solvent for producing dense, non-solvated crystals of amphetamine derivatives.[6] |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Useful in mixed-solvent systems, for example, a hexane/THF mixture can be effective.[7][8] |

| Ketones | Acetone | Can be a good solvent, but its reactivity with primary amines (Schiff base formation) should be considered.[9] |

| Aqueous Systems | Water, Water/Alcohol mixtures | Particularly useful for the crystallization of salts, such as hydrohalide salts.[10] |

General Protocol for Recrystallization

This protocol outlines a standard procedure for purifying a solid organic compound.

-

Dissolution: Place the crude 1-Phenyl-2-(p-tolyl)ethylamine in an Erlenmeyer flask. Add a small amount of the selected solvent and heat the mixture gently (e.g., on a hot plate) while stirring until it boils. Continue to add small portions of the hot solvent until the solid is completely dissolved.[4]

-

Decolorization (Optional): If the solution is colored due to high-molecular-weight impurities, add a small amount of activated carbon to the hot solution and boil for a few minutes.[4]

-

Hot Filtration (Optional): If activated carbon was used or if insoluble impurities are present, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization in the funnel.

-

Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[11] Subsequently, the flask can be placed in an ice bath to maximize the yield of crystals.[4]

-

Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.[11]

-

Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.[11]

-

Drying: Dry the crystals thoroughly to remove residual solvent. This can be done by leaving them under vacuum in the funnel for a period, followed by air drying or drying in a vacuum oven.[4]

Caption: General workflow for purification by recrystallization.

Chiral Resolution via Diastereomeric Salt Crystallization

Since enantiomers have identical physical properties in a non-chiral environment, they cannot be separated by standard recrystallization. The most common and industrially viable method for resolving racemates is to convert the enantiomers into a pair of diastereomers.[12] This is achieved by reacting the racemic amine with a single enantiomer of a chiral acid (a "resolving agent").

(R/S)-Amine + (R)-Acid → [ (R)-Amine·(R)-Acid ] + [ (S)-Amine·(R)-Acid ]

These resulting diastereomeric salts are no longer mirror images and thus have different physical properties, most importantly, different solubilities.[13] This solubility difference allows one of the salts to be selectively crystallized.

Selection of a Chiral Resolving Agent

The success of a resolution depends heavily on the choice of resolving agent. For resolving chiral bases like 1-Phenyl-2-(p-tolyl)ethylamine, chiral carboxylic acids are the most popular choice.[14]

Common Chiral Resolving Agents for Amines:

-

(+)-Tartaric Acid and its derivatives (e.g., (+)-Dibenzoyltartaric acid, (+)-Di-p-toluoyl-D-tartaric acid)[14][15]

-

(+)-Mandelic Acid

-

(+)-Camphor-10-sulfonic acid

-

Hemiphthalate of (S)-isopropylidene glycerol[16]

-

Cinnamic acid[16]

An effective resolving agent should form a stable, crystalline salt with the amine and exhibit a significant difference in solubility between the two diastereomeric salts in a practical solvent system.[13]

Protocol 1: Resolution with Hemiphthalate of (S)-isopropylidene glycerol

Research has demonstrated a highly effective resolution of (±)-1-Phenyl-2-(p-tolyl)ethylamine using the hemiphthalate of (S)-isopropylidene glycerol.[16] This method achieves excellent enantiomeric excess through a carefully controlled crystallization process.

Experimental Parameters: [16]

| Parameter | Value | Rationale |

|---|---|---|

| Resolving Agent | Hemiphthalate of (S)-isopropylidene glycerol | Forms diastereomeric salts with a significant solubility differential. |

| Solvent System | Isopropanol / Water (93:7 v/v) | The dielectric constant of the solvent mixture is crucial for modulating the solubility of the diastereomeric salts.[17] |

| Stoichiometry | 1:1 molar ratio of racemate to resolving agent | Forms a 1:1 mixture of diastereomeric salts in solution. |

| Crystallization | Simple precipitation/cooling | The (S)-amine·(R)-acid salt is significantly less soluble and preferentially crystallizes. |

| Reported Yield | 69% | High efficiency for a resolution process. |

| Reported Purity | >99% e.e. of (S)-1-Phenyl-2-(p-tolyl)ethylamine | Demonstrates excellent selectivity of the crystallization. |

Step-by-Step Protocol:

-

Salt Formation: Dissolve racemic 1-Phenyl-2-(p-tolyl)ethylamine and an equimolar amount of the hemiphthalate of (S)-isopropylidene glycerol in a 93/7 isopropanol/water mixture with heating to form a clear solution.

-

Crystallization: Allow the solution to cool gradually to room temperature to induce the precipitation of the less soluble diastereomeric salt, [(S)-amine·(R)-acid].

-

Isolation: Collect the precipitated crystals by vacuum filtration.

-

Liberation of Free Amine: Suspend the isolated diastereomeric salt in water and a suitable organic solvent (e.g., toluene or diethyl ether). Add a base, such as 10% aqueous sodium hydroxide, until the pH is alkaline (pH 11-12) to neutralize the resolving agent and liberate the free amine.[10][18]

-

Extraction & Purification: Separate the organic layer, which now contains the enantiomerically enriched amine. Wash the organic layer with water, dry it over an anhydrous salt (e.g., MgSO₄), and remove the solvent under reduced pressure to yield the purified (S)-1-Phenyl-2-(p-tolyl)ethylamine.[10]

Protocol 2: Purification via the Hydrobromide Salt

An alternative approach involves forming a simple achiral salt, such as the hydrobromide, and performing a recrystallization. This method is primarily for chemical purification but has been reported to enhance optical purity if the starting material is already partially enriched.[10]

Step-by-Step Protocol: [10]

-

Salt Formation: Dissolve the optically active 1-Phenyl-2-(p-tolyl)ethylamine in a suitable solvent. Add an aqueous solution of hydrogen bromide (HBr) dropwise with stirring. The patent suggests using 1 to 3 molar equivalents of HBr relative to the amine.[10]

-

Dissolution: Heat the mixture to approximately 60 °C to ensure the complete dissolution of the formed salt, creating a homogeneous solution. Water is noted as a suitable recrystallization solvent for this salt.[10]

-

Crystallization: Gradually cool the solution to 25 °C and stir for about an hour to allow the 1-Phenyl-2-(p-tolyl)ethylamine·HBr salt to crystallize.

-

Isolation and Liberation: Collect the crystals by filtration. To recover the free amine, neutralize the salt with a base (e.g., 10% NaOH), extract with an organic solvent like toluene, and evaporate the solvent.[10]

Caption: Workflow for chiral resolution by diastereomeric salt crystallization.

Conclusion

The purification of 1-Phenyl-2-(p-tolyl)ethylamine is a multi-faceted challenge that requires careful selection of methodologies based on the specific purification goal. For enhancing chemical purity, standard recrystallization guided by methodical solvent screening provides a robust solution. For achieving the high enantiomeric purity required for stereoselective applications, diastereomeric salt crystallization is the industry-standard method. The success of this technique is intrinsically linked to the rational selection of the chiral resolving agent and the optimization of crystallization conditions, particularly the solvent system. The protocols detailed herein provide a strong foundation for researchers to develop and implement effective purification strategies for this important chiral amine.

References

- CN111632400B - Recrystallization purification method of enamine salt - Google P

-

Chemistry LibreTexts. (2023). Recrystallization. (URL: [Link])

- JP2949930B2 - Method for purifying optically active 1-phenyl-2-(p-tolyl)

-

University of California, Davis. (n.d.). Recrystallization-1.pdf. (URL: [Link])

-

ResearchGate. (n.d.). Crystallization and Purification. (URL: [Link])

-

Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. (URL: [Link])

-

ResearchGate. (2003). Resolution of 1-phenyl-2-(p-tolyl)ethylamine via diastereomeric salt formation. (URL: [Link])

-

Molbase. (n.d.). 1-PHENYL-2-(P-TOLYL)ETHYLAMINE 30339-30-1 Efficient Transportation. (URL: [Link])

- US9321794B2 - Synthesis of racemic amphetamine derivatives by cuprate addition reaction with aziridine phosphoramidate compounds - Google P

-

ScienceDirect. (2006). Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. (URL: [Link])

-

ResearchGate. (2022). Selective and Waste‐Free Isolation of High Purity Primary Amines from Amine and Reaction Mixtures by Selective Ammonium Carbamate Crystallization. (URL: [Link])

- US6399828B1 - Preparation of amphetamines from phenylpropanolamines - Google P

-

Onyx Scientific. (n.d.). Chiral Resolution Screening. (URL: [Link])

-

ResearchGate. (n.d.). CRYSTALLIZATION-BASED SEPARATION OF ENANTIOMERS. (URL: [Link])

-

University of Rochester, Department of Chemistry. (n.d.). Purification: How To. (URL: [Link])

-

National Institutes of Health (NIH). (n.d.). Role of Solvents in Improvement of Dissolution Rate of Drugs: Crystal Habit and Crystal Agglomeration. (URL: [Link])

- WO2015130661A1 - Synthesis of chiral amphetamine derivatives by stereospecific, regioselective cuprate addition reaction with aziridine phosphoramidate compounds - Google P

-

Royal Society of Chemistry. (2023). Overcoming a solid solution system on chiral resolution: combining crystallization and enantioselective dissolution. (URL: [Link])

-

ResearchGate. (2018). The crystal and molecular structure of amphetamine sulfate. (URL: [Link])

-

Wikipedia. (n.d.). Chiral resolution. (URL: [Link])

-

MDPI. (2021). The Stoichiometry, Structure and Possible Formation of Crystalline Diastereomeric Salts. (URL: [Link])

-

Chemistry LibreTexts. (2020). 6.5: Racemic Mixtures and the Resolution of Enantiomers. (URL: [Link])

Sources

- 1. (S)-1-PHENYL-2-(P-TOLYL)ETHYLAMINE | 30339-30-1 [chemicalbook.com]

- 2. Overcoming a solid solution system on chiral resolution: combining crystallization and enantioselective dissolution - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC01352A [pubs.rsc.org]

- 3. mt.com [mt.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. CN111632400B - Recrystallization purification method of enamine salt - Google Patents [patents.google.com]

- 6. US6399828B1 - Preparation of amphetamines from phenylpropanolamines - Google Patents [patents.google.com]

- 7. Purification [chem.rochester.edu]

- 8. WO2015130661A1 - Synthesis of chiral amphetamine derivatives by stereospecific, regioselective cuprate addition reaction with aziridine phosphoramidate compounds - Google Patents [patents.google.com]

- 9. Role of Solvents in Improvement of Dissolution Rate of Drugs: Crystal Habit and Crystal Agglomeration - PMC [pmc.ncbi.nlm.nih.gov]

- 10. JP2949930B2 - Method for purifying optically active 1-phenyl-2- (p-tolyl) ethylamine - Google Patents [patents.google.com]

- 11. web.mnstate.edu [web.mnstate.edu]

- 12. Chiral resolution - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

- 14. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. researchgate.net [researchgate.net]

- 17. Buy High Grade Reliable Quality (S)-1-PHENYL-2-(P-TOLYL)ETHYLAMINE 30339-30-1 Efficient Transportation [jq-molecular.com]

- 18. chem.libretexts.org [chem.libretexts.org]

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Impurity Formation in 1-Phenyl-2-(p-tolyl)ethylamine Production

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Phenyl-2-(p-tolyl)ethylamine. As a crucial chiral intermediate in the development of various pharmaceuticals, particularly neurological drugs, ensuring its purity is paramount.[1] This document provides in-depth troubleshooting advice, detailed analytical methods, and purification protocols to address common impurity-related challenges encountered during its synthesis, primarily via reductive amination.

Core Synthesis Pathway: Reductive Amination

The most common and versatile method for synthesizing 1-Phenyl-2-(p-tolyl)ethylamine is the reductive amination of a suitable ketone precursor with an amine source.[2] This reaction typically proceeds in two steps: the formation of an imine intermediate followed by its reduction to the desired amine.

Figure 1: General workflow for the reductive amination synthesis of 1-Phenyl-2-(p-tolyl)ethylamine.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues related to impurity formation during the synthesis of 1-Phenyl-2-(p-tolyl)ethylamine.

Q1: My reaction is producing a significant amount of a higher molecular weight byproduct. How can I identify and minimize it?

A1: Identification and Mitigation of the Dialkylated Impurity

The most probable higher molecular weight byproduct is the dialkylated secondary amine, N,N-bis(1-phenyl-2-(p-tolyl)ethyl)amine. This impurity arises from the newly formed primary amine reacting with another molecule of the ketone starting material.

Causality: The formation of the secondary amine is a common side reaction in reductive aminations, especially when synthesizing primary amines.[2] The desired primary amine product is itself a nucleophile and can compete with the initial amine source (e.g., ammonia) in reacting with the ketone.

Troubleshooting Workflow:

Figure 2: Decision tree for troubleshooting the formation of the dialkylated secondary amine impurity.

Experimental Protocols for Mitigation:

-

Protocol 1: Molar Excess of Amine Source:

-

Instead of a stoichiometric amount, use a 5-10 fold molar excess of the amine source (e.g., ammonium acetate or aqueous ammonia).

-

This shifts the equilibrium towards the formation of the initial imine, outcompeting the reaction of the primary amine product with the ketone.

-

-

Protocol 2: Stepwise Imine Formation and Reduction: [3]

-

Dissolve the ketone in a suitable solvent (e.g., methanol or ethanol).

-

Add the amine source and stir at room temperature for 1-2 hours to allow for complete imine formation. Monitor the reaction by TLC or GC-MS.

-

Once the ketone is consumed, add the reducing agent (e.g., sodium borohydride) portion-wise at a low temperature (0-5 °C).

-

Q2: I am observing an impurity with a similar polarity to my starting material. What could it be and how can I avoid it?

A2: Identifying and Preventing the Formation of the Alcohol Byproduct

This impurity is likely the corresponding alcohol, 1-Phenyl-2-(p-tolyl)ethanol, formed from the reduction of the ketone starting material.

Causality: The reducing agent used for the imine reduction can also reduce the carbonyl group of the ketone.[4] This side reaction is more prevalent with less selective reducing agents or under certain pH conditions.

Troubleshooting and Prevention:

| Strategy | Rationale | Recommended Action |

| Choice of Reducing Agent | Some reducing agents are more selective for imines over ketones. | Use a milder, more selective reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN).[5] |

| pH Control | The rate of imine formation and reduction is pH-dependent. At acidic pH, the ketone can be protonated and more susceptible to reduction. | Maintain a slightly acidic to neutral pH (around 6-7) to favor imine formation and subsequent reduction over ketone reduction. |

| Stepwise Reaction | Physically separating the imine formation and reduction steps prevents the reducing agent from coming into contact with the ketone. | Follow Protocol 2 as described in A1. |

Q3: My final product purity is low, and I suspect impurities from my starting materials. What should I look for?

A3: Impact of Starting Material Impurities

Impurities in the starting ketone, 1-Phenyl-2-(p-tolyl)ethanone, can carry through the synthesis and contaminate the final product. A common issue arises from isomeric impurities in the p-tolualdehyde used to synthesize the ketone.

Potential Impurities from Starting Materials:

-

ortho- and meta- Isomers: If the p-tolualdehyde contains ortho- or meta-tolualdehyde, this will lead to the formation of the corresponding isomeric amines: 1-Phenyl-2-(o-tolyl)ethylamine and 1-Phenyl-2-(m-tolyl)ethylamine.

-

Oxidation Products: The presence of p-toluic acid in p-tolualdehyde can lead to amide-related impurities if not removed.

Preventative Measures:

-

Starting Material Analysis: Always analyze the purity of your starting materials by GC-MS or HPLC before beginning the synthesis.

-

Purification of Starting Materials: If significant isomeric impurities are detected in the tolualdehyde, consider purification by fractional distillation or crystallization.

Analytical Methods for Impurity Profiling

Accurate identification and quantification of impurities are crucial for process optimization and quality control.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating and quantifying the desired product and its potential impurities.

Recommended HPLC Method:

| Parameter | Specification |